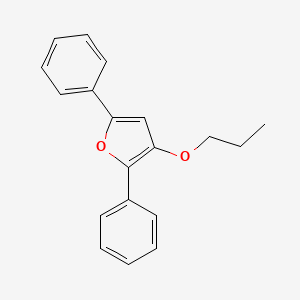
2,5-Diphenyl-3-propoxyfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-3-propoxyfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with two phenyl groups and a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-propoxyfuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and 2,5-dibromofuran.
Suzuki-Miyaura Coupling: The phenyl groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of phenylboronic acid with 2,5-dibromofuran in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diphenyl-3-propoxyfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides and bases such as sodium hydride.
Major Products:
Oxidation: Formation of 2,5-diphenyl-3,4-diketofuran.
Reduction: Formation of 2,5-dicyclohexyl-3-propoxyfuran.
Substitution: Formation of various 2,5-diphenyl-3-alkoxyfurans.
Applications De Recherche Scientifique
2,5-Diphenyl-3-propoxyfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-3-propoxyfuran involves its interaction with specific molecular targets:
Molecular Targets: It has been shown to inhibit the p53-MDM2 interaction, a crucial protein-protein interaction involved in cancer progression.
Pathways Involved: By inhibiting the p53-MDM2 interaction, this compound can restore the tumor-suppressing activity of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2,5-Diphenylfuran: Lacks the propoxy group, making it less versatile in chemical modifications.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of a furan ring, leading to different chemical reactivity and biological activity.
2,5-Diphenyl-3,4-dimethyl dicarboxylate: A derivative with carboxylate groups, used as an MDM2 inhibitor in cancer research.
Uniqueness: 2,5-Diphenyl-3-propoxyfuran stands out due to its unique combination of phenyl and propoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit the p53-MDM2 interaction makes it a promising candidate for anticancer drug development .
Propriétés
Numéro CAS |
96324-34-4 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2,5-diphenyl-3-propoxyfuran |
InChI |
InChI=1S/C19H18O2/c1-2-13-20-18-14-17(15-9-5-3-6-10-15)21-19(18)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
Clé InChI |
JAJLQJFUWLTRHB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


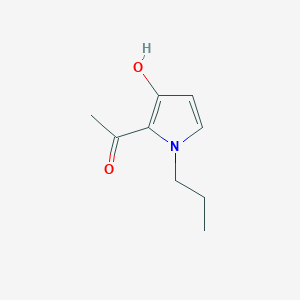

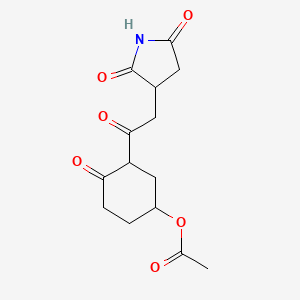
![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
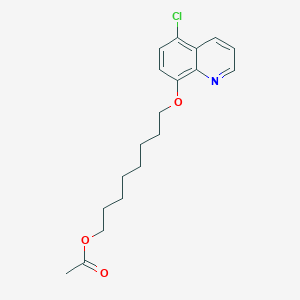
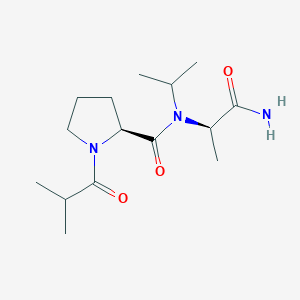
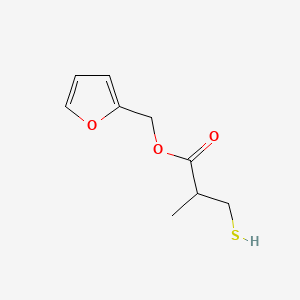

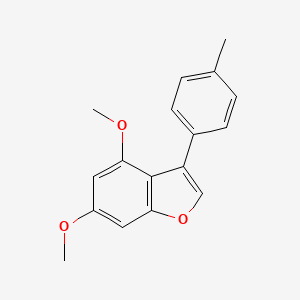
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
